molecular formula C9H14N2O2 B10912814 2,2-dimethyl-N-(5-methyl-1,2-oxazol-3-yl)propanamide

2,2-dimethyl-N-(5-methyl-1,2-oxazol-3-yl)propanamide

Cat. No.: B10912814
M. Wt: 182.22 g/mol
InChI Key: TUFFZORNJHIMHC-UHFFFAOYSA-N
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Description

2,2-dimethyl-N-(5-methyl-1,2-oxazol-3-yl)propanamide is a chemical compound that belongs to the class of oxazole derivatives Oxazole is a five-membered heterocyclic compound containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-dimethyl-N-(5-methyl-1,2-oxazol-3-yl)propanamide typically involves the reaction of 2,2-dimethylpropanoyl chloride with 5-methyl-1,2-oxazole-3-amine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to more efficient production processes.

Chemical Reactions Analysis

Types of Reactions

2,2-dimethyl-N-(5-methyl-1,2-oxazol-3-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the oxazole ring to other heterocyclic structures.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amide group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles such as amines and alcohols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with higher oxidation states, while reduction may produce reduced heterocyclic compounds.

Scientific Research Applications

2,2-dimethyl-N-(5-methyl-1,2-oxazol-3-yl)propanamide has several scientific research applications:

    Chemistry: The compound is used as an intermediate in the synthesis of other heterocyclic compounds.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2,2-dimethyl-N-(5-methyl-1,2-oxazol-3-yl)propanamide involves its interaction with molecular targets such as enzymes and receptors. The oxazole ring can form hydrogen bonds and other interactions with biological molecules, leading to changes in their activity. The specific pathways involved depend on the biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

    N-(5-Methyl-1,2-oxazol-3-yl)benzenesulfonamide: This compound has a similar oxazole ring structure but with different substituents.

    2-[4-[2-(4,4-dimethyl-5H-1,3-oxazol-2-yl)propan-2-yl]phenyl]ethyl 4-methylbenzenesulfonate: Another oxazole derivative with different functional groups.

Uniqueness

2,2-dimethyl-N-(5-methyl-1,2-oxazol-3-yl)propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for specific interactions with biological targets, making it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C9H14N2O2

Molecular Weight

182.22 g/mol

IUPAC Name

2,2-dimethyl-N-(5-methyl-1,2-oxazol-3-yl)propanamide

InChI

InChI=1S/C9H14N2O2/c1-6-5-7(11-13-6)10-8(12)9(2,3)4/h5H,1-4H3,(H,10,11,12)

InChI Key

TUFFZORNJHIMHC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NO1)NC(=O)C(C)(C)C

Origin of Product

United States

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